molecular formula C21H19ClN2O5S B302663 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Katalognummer B302663
Molekulargewicht: 446.9 g/mol
InChI-Schlüssel: YPUGYEKMGPAKJC-OAYSZFDTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid, also known as COTI-2, is a novel small molecule anticancer agent that has shown promising results in preclinical studies. This compound belongs to the class of thiazolidinediones and has a unique mechanism of action that targets mutant p53 protein, which is a common feature in many types of cancer.

Wirkmechanismus

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid targets mutant p53 protein by binding to a specific site on the protein and inducing a conformational change that restores its wild-type function. This leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells. 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to be effective against a wide range of p53 mutations, including those that are resistant to other p53-targeted therapies.
Biochemical and Physiological Effects:
4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have minimal toxicity in normal cells and tissues, indicating a favorable safety profile. In addition, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have a synergistic effect when combined with other anticancer agents, such as cisplatin and gemcitabine. This suggests that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid may have a role in combination therapy for cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its selectivity for mutant p53 protein, which makes it a promising therapeutic agent for cancers with p53 mutations. However, one of the limitations of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by using appropriate formulation strategies.

Zukünftige Richtungen

There are several future directions for the research and development of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. One potential area of investigation is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in patients with cancer. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in humans and to determine its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a promising small molecule anticancer agent that targets mutant p53 protein and induces apoptosis in cancer cells. The synthesis method of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been optimized to yield a high-quality product suitable for preclinical studies. 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been shown to have minimal toxicity in normal cells and tissues and has a synergistic effect when combined with other anticancer agents. However, the low solubility of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in aqueous solutions is a limitation that needs to be addressed. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid in humans and to determine its potential as a therapeutic agent for cancer.

Synthesemethoden

The synthesis of 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves a multi-step process that starts with the condensation of 2-chloro-4-ethoxy-5-methoxybenzaldehyde and 3-methyl-4-oxo-2-thioxothiazolidine in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzoic acid to obtain the final product, 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid. This synthesis method has been optimized to yield a high purity and high-quality product suitable for preclinical studies.

Wissenschaftliche Forschungsanwendungen

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has been extensively studied in preclinical models of cancer, including breast, lung, colon, and pancreatic cancer. In vitro studies have shown that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid selectively targets mutant p53 protein and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid inhibits tumor growth and increases survival in xenograft models of cancer. These results suggest that 4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has the potential to be an effective anticancer agent in humans.

Eigenschaften

Produktname

4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Molekularformel

C21H19ClN2O5S

Molekulargewicht

446.9 g/mol

IUPAC-Name

4-[[(5Z)-5-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H19ClN2O5S/c1-4-29-17-11-15(22)13(9-16(17)28-3)10-18-19(25)24(2)21(30-18)23-14-7-5-12(6-8-14)20(26)27/h5-11H,4H2,1-3H3,(H,26,27)/b18-10-,23-21?

InChI-Schlüssel

YPUGYEKMGPAKJC-OAYSZFDTSA-N

Isomerische SMILES

CCOC1=C(C=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

SMILES

CCOC1=C(C=C(C(=C1)Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

Kanonische SMILES

CCOC1=C(C=C(C(=C1)Cl)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.